N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-7(1)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZAQVTBVIPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropyl isocyanate, followed by cyclization to form the pyrido[3,4-d]pyrimidine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the electrophile used in substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Structure Differences :
- Pyrido[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The query compound replaces the pyrazole ring in pyrazolo[3,4-d]pyrimidin-4-amine with a pyridine ring (pyrido[3,4-d]pyrimidine).
- Substituent Effects : The cyclopropyl group in the query compound contrasts with common substituents in pyrazolo analogs, such as aryl, alkyl, or chlorophenyl groups. For example, OSI-027 (R39) and OXA-01 (R40) feature pyrazolo cores with methylthio or chlorophenyl substituents, which optimize mTOR kinase inhibition .
Pharmacological Activity and Target Selectivity
Table 1: Key Pharmacological Data for Structural Analogs
Key Observations :
- However, the pyridine core might reduce selectivity for mTOR relative to PI3K due to altered hinge-region interactions .
- Antiprotozoal Activity: Pyrazolo derivatives targeting calcium-dependent protein kinases (CDPK1) in C. parvum and T.
ADME/Toxicity and Clinical Development
Table 2: ADME/Toxicity Profiles of Selected Analogs
Key Insights :
- Mutagenicity Risks : Pyrazolo derivatives like N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine exhibit mutagenicity in Ames tests, a concern that may apply to the pyrido analog unless the cyclopropyl group mitigates DNA reactivity .
- Oral Bioavailability : Pyrazolo analogs such as OSI-027 demonstrate good oral pharmacokinetics, attributed to their C-shaped conformation and hydrophobic substituents. The pyrido core may improve solubility but could reduce membrane permeability .
Biological Activity
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity based on various studies.
Pyrimidine derivatives, including this compound, are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The structure of pyrimidines allows them to interact with various biological targets, making them valuable in drug development.
2. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions. For example, starting materials such as substituted pyrimidines undergo cyclization to form the core structure of the compound. Various synthetic routes have been explored to optimize yield and purity.
3.1 Antitumor Activity
This compound has shown promising antitumor activity in several studies:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant growth inhibition against multiple cancer cell lines, including human colorectal cancer cells (HT-29 and Caco-2). For instance, at concentrations of 5 µM and 10 µM, the compound induced approximately 50% growth inhibition after 72 hours of treatment .
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : Research indicates that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated effective inhibition against Streptococcus pneumoniae and Escherichia coli at concentrations as low as 1 μg/mL .
3.3 Anti-inflammatory Properties
In addition to its antitumor and antimicrobial effects, the compound has shown potential anti-inflammatory activity:
- Cell-Based Assays : Studies involving RAW264.7 macrophage cells indicated that this compound could significantly reduce inflammatory markers with an IC50 value lower than that of standard anti-inflammatory drugs like aspirin (IC50 = 1.91 μM) .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with key proteins involved in cell proliferation and inflammation pathways.
5. Case Studies
Several case studies highlight the efficacy of this compound:
- Antitumor Efficacy : A study conducted on human colorectal cancer cell lines showed that compounds similar to this compound inhibited cell proliferation significantly over time.
- Antimicrobial Screening : In a comparative study involving various pyrimidine derivatives, this compound was among those exhibiting superior antibacterial activity against resistant strains.
6. Conclusion
This compound represents a promising candidate in the realm of drug discovery due to its multifaceted biological activities. Continued research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential.
7. Data Summary Table
| Biological Activity | Tested Concentration | Effectiveness |
|---|---|---|
| Antitumor | 5 µM / 10 µM | ~50% inhibition |
| Antibacterial | 1 μg/mL | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory | IC50 = 1.37 μM | More effective than aspirin |
Q & A
Basic: What are the critical steps for synthesizing N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine, and how are yields optimized?
The synthesis typically involves multi-step reactions starting with a pyrido[3,4-d]pyrimidine core. A common route includes:
- Cyclopropane introduction : Reacting the pyrido-pyrimidine scaffold with cyclopropylamine under nucleophilic substitution conditions.
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity (e.g., dichloromethane/ethanol mixtures) and reaction temperature (40–60°C) .
- Key validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity .
Basic: What analytical methods confirm the structural integrity of this compound?
- Nuclear magnetic resonance (NMR) : H and C NMR identify cyclopropyl and pyrido-pyrimidine protons/carbons. For example, cyclopropyl protons appear as distinct multiplet signals at δ 0.5–1.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error .
- X-ray crystallography : If crystals are obtained, SHELXL refinement (e.g., using Olex2 software) resolves bond lengths and angles, critical for validating stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Comparative assays : Use orthogonal kinase inhibition assays (e.g., radiometric vs. fluorescence-based) to validate target specificity. Discrepancies may arise from assay sensitivity or off-target effects .
- Structural analogs : Compare activity with derivatives (e.g., 6-fluoropyrido[3,4-d]pyrimidin-4-amine) to identify substituent-dependent trends .
- Dose-response curves : Ensure IC values are derived from at least three independent replicates to minimize variability .
Advanced: What experimental design considerations are critical for studying its kinase inhibition mechanism?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the pyrimidine nitrogen and kinase hinge regions (e.g., EGFR or BTK) .
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
- Cellular assays : Pair biochemical assays with cell viability studies (e.g., MTT assays) to correlate target engagement with phenotypic effects .
Basic: What are the primary challenges in achieving high purity during synthesis?
- Byproduct formation : Cyclopropane ring-opening under acidic conditions can generate impurities. Use buffered reaction media (pH 7–8) to mitigate this .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification. Gradient elution in column chromatography enhances separation .
Advanced: How can in silico methods guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (target ≤3 for oral bioavailability) and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Simulate compound binding to serum albumin to predict plasma protein binding and half-life .
- Metabolite prediction : Use GLORY or MetaSite to identify potential oxidation sites (e.g., cyclopropane ring) for metabolic stability studies .
Basic: What safety precautions are recommended for handling this compound?
- Toxicity screening : Preliminary Ames tests or zebrafish embryo assays evaluate genotoxicity and developmental toxicity .
- Lab practices : Use fume hoods for weighing (particulate control) and nitrile gloves resistant to DMSO (common solvent) .
Advanced: How can crystallographic data resolve ambiguities in its binding mode?
- Co-crystallization : Soak crystals with target kinases (e.g., BTK) and collect diffraction data (1.5–2.0 Å resolution). SHELXL refines electron density maps to confirm ligand orientation .
- Mutagenesis studies : Compare binding affinities with kinase mutants (e.g., T316A in BTK) to validate key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
